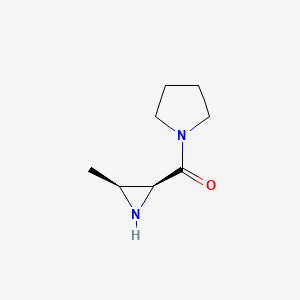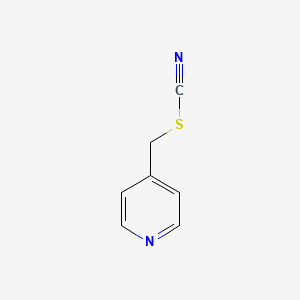
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the aminomethyl and diol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance production efficiency and reduce waste.
化学反応の分析
Types of Reactions
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tricyclic core or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield diketones, while nucleophilic substitution of the aminomethyl group can produce various substituted derivatives.
科学的研究の応用
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- Tricyclo[6.2.1.02,7]undeca-4-ene
- Tricyclo[6.2.1.02,7]undeca-2,4,6-triene
Uniqueness
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is unique due to the presence of the aminomethyl and diol functional groups, which provide additional reactivity and potential for diverse applications compared to similar tricyclic compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
115103-50-9 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.257 |
InChI |
InChI=1S/C12H15NO2/c13-6-12-4-3-7(5-12)10-8(12)1-2-9(14)11(10)15/h1-2,7,14-15H,3-6,13H2 |
InChIキー |
KACTXQLWUPULBT-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C3=C2C=CC(=C3O)O)CN |
同義語 |
1,4-Methanonaphthalene-5,6-diol, 1-(aminomethyl)-1,2,3,4-tetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid](/img/structure/B568401.png)
![3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)



![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)


![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
